5-Chloro-5-oxopentanoic acid

Overview

Description

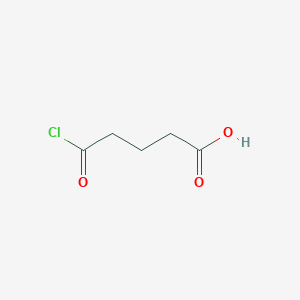

5-Chloro-5-oxopentanoic acid: is an organic compound with the molecular formula C5H7ClO3 It is a chlorinated derivative of pentanoic acid, characterized by the presence of a chlorine atom and a ketone group on the fifth carbon of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-5-oxopentanoic acid typically involves the chlorination of 5-oxopentanoic acid. One common method is the reaction of 5-oxopentanoic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-5-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 5-chloro-5-hydroxypentanoic acid.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

Oxidation: this compound derivatives.

Reduction: 5-Chloro-5-hydroxypentanoic acid.

Substitution: Various substituted pentanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-5-oxopentanoic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving chlorinated compounds. It helps in understanding the metabolic pathways and the effects of chlorinated compounds on biological systems.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins. Its reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a useful tool in studying enzyme function and regulation.

Comparison with Similar Compounds

5-Chloro-2-oxopentanoic acid: Similar structure but with a different position of the ketone group.

5-Chloro-3-oxopentanoic acid: Another isomer with the ketone group on the third carbon.

5-Chloro-4-oxopentanoic acid: Isomer with the ketone group on the fourth carbon.

Uniqueness: 5-Chloro-5-oxopentanoic acid is unique due to the specific positioning of the chlorine atom and the ketone group on the fifth carbon. This unique structure imparts distinct reactivity and properties, making it valuable in specific chemical and biological applications. The presence of both a chlorine atom and a ketone group allows for diverse chemical transformations, enabling the synthesis of a wide range of derivatives.

Biological Activity

5-Chloro-5-oxopentanoic acid is an organic compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chlorine atom substitution on the fifth carbon of the pentanoic acid backbone, along with a ketone functional group at the same position. This unique structure contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorine atom may participate in halogen bonding, which can further influence the compound's biological effects.

Biological Activity Overview

-

Enzyme Inhibition :

- Studies indicate that this compound can inhibit specific enzymes through competitive binding mechanisms. This inhibition is crucial for understanding its potential therapeutic uses in drug development targeting similar biochemical pathways.

- Therapeutic Potential :

- Toxicity Profile :

Case Studies

- Enzyme Interaction Studies :

- Therapeutic Applications :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 164.56 g/mol |

| LD50 (oral, rat) | >5000 mg/kg |

| Skin Irritation | Non-irritant |

| Eye Irritation | Severe irritant |

Q & A

Basic Research Questions

Q. What are the key methods for synthesizing and characterizing 5-chloro-5-oxopentanoic acid?

- Methodological Answer : Synthesis typically involves chloroacylation of pentanoic acid derivatives under controlled conditions. Purification can be achieved via recrystallization or column chromatography. Characterization requires analytical techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Safety protocols must align with GHS standards (flammability, skin/eye irritation) .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer : Follow GHS hazard guidelines: use flame-resistant equipment, avoid sparks, and ensure proper ventilation. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Emergency procedures for skin/eye contact involve immediate rinsing with water and medical consultation .

Q. What are the foundational applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a precursor for synthesizing bioactive derivatives, such as CCK/gastrin receptor antagonists. Its keto and chloro groups enable nucleophilic substitution or condensation reactions. Experimental optimization includes adjusting reaction solvents (e.g., dichloromethane) and catalysts (e.g., triethylamine) to improve yield .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP functional) model electronic properties and transition states. Exact exchange terms improve thermochemical accuracy for predicting reaction feasibility. Software like Gaussian or ORCA can simulate substituent effects on reactivity, validated against experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Cross-validate receptor-binding assays (e.g., CCK-A vs. CCK-B receptors) using standardized protocols. Compare IC₅₀ values across species (e.g., rat vs. rabbit models) to identify species-specific interactions. Confounders like solvent residues or isomerization during synthesis must be ruled out via HPLC-MS .

Q. How can researchers ensure reproducibility in synthesizing chiral derivatives of this compound?

- Methodological Answer : Employ stereoconservative synthetic routes (e.g., asymmetric catalysis) with chiral auxiliaries. Document enantiomeric excess (EE) using chiral column chromatography or polarimetry. Share detailed procedural metadata (e.g., temperature gradients, stirring rates) as per CONSORT-EHEALTH guidelines .

Q. What advanced analytical techniques improve detection limits for trace impurities in this compound?

- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS for sub-ppm sensitivity. Validate methods via spike-recovery experiments and limit of detection (LOD) calculations. Cross-reference with spectral libraries for unknown impurity identification .

Properties

IUPAC Name |

5-chloro-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRGLPCOXCYKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619455 | |

| Record name | 5-Chloro-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73801-05-5 | |

| Record name | 5-Chloro-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.